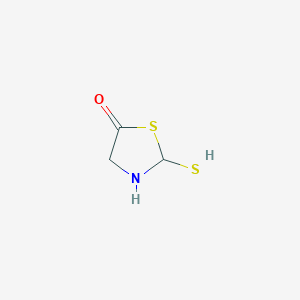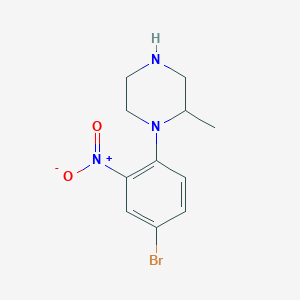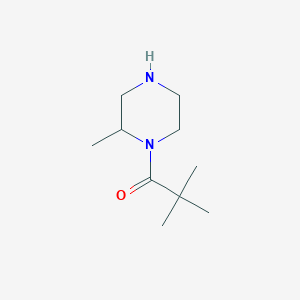
4-Ethyl-2-iodoaniline
Übersicht
Beschreibung
4-Ethyl-2-iodoaniline is an organic compound belonging to the class of halogenated anilines. Its molecular formula is C8H10IN, and it is characterized by the presence of an ethyl group at the 4-position and an iodine atom at the 2-position on the benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity.
Biochemische Analyse
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles, and can also undergo oxidation and reduction reactions
Cellular Effects
The cellular effects of 4-Ethyl-2-iodoaniline are not well-documented. Aromatic amines can influence cell function through various mechanisms. For instance, they can interact with cellular signaling pathways, influence gene expression, and affect cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
Therefore, information about any threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Aromatic amines can be metabolized through phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-iodoaniline typically involves the iodination of 4-ethyl aniline. One common method is the Sandmeyer reaction, where 4-ethyl aniline is diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 2-position . The reaction conditions generally require low temperatures to maintain the stability of the diazonium salt intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products:
Substitution Products: 4-Ethyl-2-azidoaniline, 4-ethyl-2-cyanoaniline.
Oxidation Products: 4-Ethyl-2-nitroaniline.
Reduction Products: Various reduced derivatives depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-iodoaniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-ethyl-2-iodoaniline in biological systems involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The amino group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Iodoaniline: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
4-Ethyl-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Ethyl-2-iodoaniline is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in halogen bonding interactions, which can be exploited in drug design and other applications .
Eigenschaften
IUPAC Name |
4-ethyl-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVITZCXSLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)








